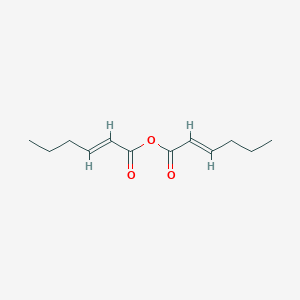

2-Hexenoic anhydride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

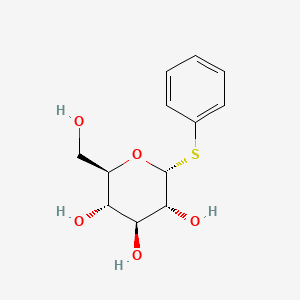

2-Hexenoic anhydride is a chemical compound derived from 2-Hexenoic acid . The molecular formula of 2-Hexenoic acid is C6H10O2 . It’s important to note that the anhydride form of this compound might have different properties.

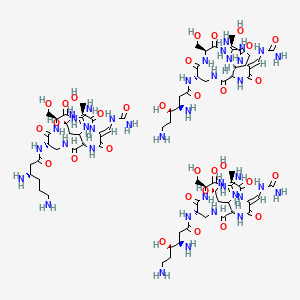

Molecular Structure Analysis

The molecular structure of 2-Hexenoic acid, the parent compound of this compound, consists of a six-carbon chain with a double bond between the second and third carbons, and a carboxylic acid group at the end of the chain . The anhydride would likely involve the formation of a cyclic structure through the loss of water from two 2-Hexenoic acid molecules.Chemical Reactions Analysis

Anhydrides generally react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides . The specific reactions of this compound would depend on the reactants and conditions used.Wissenschaftliche Forschungsanwendungen

Intramolecular Acylation of Hexenoic Acids : Hexenoic acids, including 2-Hexenoic acid, undergo intramolecular acylation. This process, facilitated by polyphosphoric acid or trifluoroacetic anhydride, leads to the formation of cyclohexenone derivatives and hexanolides, demonstrating the acid's reactivity and potential in synthesizing cyclic compounds (Ansell, Emmett, & Coombs, 1968).

Microbiological Degradation of Steroid Ring A : Research shows that 2-oxo-cis-4-hexenoic acid, derived from 2-Hexenoic acid, plays a crucial role in the microbial degradation of steroid ring A. This finding highlights its importance in understanding and potentially manipulating steroid metabolism (Coulter & Talalay, 1968).

Substrate Specificity in Fatty Acid Metabolism : Studies involving the substrate specificity of enoyl-CoA hydratase in cotton seeds indicate that 2-Hexenoic acid derivatives are crucial substrates in fatty acid metabolism, suggesting potential applications in agricultural and biochemistry research (Miernyk & Trelease, 1981).

Synthesis of Amino Acids and Lactones : Research involving the synthesis of racemic 2-amino-5-hexenoic acid and its derivatives highlights the potential of 2-Hexenoic acid in synthesizing amino acids and lactones, which are significant in pharmaceutical and organic chemistry (Krishnamurthy et al., 2015).

Sorbic Acid Precursors Synthesis : A study on the electrochemical synthesis of sorbic acid precursors from acetic acid-acetic anhydride in the presence of butadiene demonstrates the utility of 2-Hexenoic acid derivatives in synthesizing important chemical compounds (Coleman et al., 1991).

Glutaconic Anhydrides Production : The carboxylative cyclization of 2-butenoates with carbon dioxide to produce glutaconic anhydrides, as reported in a study, shows the application of 2-Hexenoic acid in producing versatile synthons and functional comonomers (Zhang et al., 2020).

Wirkmechanismus

Safety and Hazards

While specific safety data for 2-Hexenoic anhydride is not available, it’s important to handle all chemical compounds with care. For instance, trans-2-Hexenoic acid is known to cause severe skin burns and eye damage, and is harmful if swallowed or inhaled . It’s reasonable to assume that this compound may have similar hazards.

Eigenschaften

CAS-Nummer |

14316-60-0 |

|---|---|

Molekularformel |

C12H18O3 |

Molekulargewicht |

210.27 g/mol |

IUPAC-Name |

hex-2-enoyl hex-2-enoate |

InChI |

InChI=1S/C12H18O3/c1-3-5-7-9-11(13)15-12(14)10-8-6-4-2/h7-10H,3-6H2,1-2H3 |

InChI-Schlüssel |

LCZFHJDUNXXOHE-UHFFFAOYSA-N |

SMILES |

CCCC=CC(=O)OC(=O)C=CCCC |

Kanonische SMILES |

CCCC=CC(=O)OC(=O)C=CCCC |

Synonyme |

2-HEXENOIC ANHYDRIDE |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-oxa-5,10,15-triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),4,7,12,14-hexaene](/img/structure/B576512.png)